(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride
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Description
“(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride” is a chemical compound. The benzyloxycarbonyl group (CBZ) is widely used to protect amines, especially in amino acid chemistry .
Synthesis Analysis
The synthesis of CBZ derivatives involves the reaction of the amine group with benzyl chloroformate . Glycine is dissolved in aqueous sodium hydroxide, and benzyl chloroformate is added dropwise to the solution .Chemical Reactions Analysis
The benzyloxycarbonyl group is used in glycosylation reactions to achieve full stereocontrol through participation of a carbonate moiety at O-2 . Various benzyloxycarbonyl-protected glycosyl donors were prepared and used for efficient 1,2-trans glycosylation .Scientific Research Applications
Synthesis of Sulfonopeptides : N-Benzyloxycarbonyl (Cbz)-protected 2-aminoalkanesulfonyl chlorides, including compounds similar to (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride, are valuable for synthesizing sulfonopeptides. These compounds serve as receptor ligands and enzyme inhibitors, showcasing their potential in medicinal chemistry and drug development (Abdellaoui, Chen, & Xu, 2017).
Synthesis of Gabosines : In the synthesis of carba-sugar enones (gabosines), compounds structurally related to this compound are used as intermediates. Gabosines have potential applications in the treatment of various medical conditions, highlighting the compound's role in creating therapeutic agents (Corsaro et al., 2006).
Synthesis of Complex Molecules : The compound is instrumental in synthesizing complex molecular structures, such as di-N-acetylchitobiose asparagine derivatives. These molecules have applications in biological chemistry, further emphasizing the compound's role in advanced synthetic processes (Spinola & Jeanloz, 1970).
Chiral Separation Applications : A study on the chiral resolution of the dansyl derivative of 2-methyltaurine, a compound structurally similar to this compound, demonstrates its potential in chiral separation techniques. This application is crucial in the pharmaceutical industry for producing enantiomerically pure compounds (Anselmi et al., 1996).
Properties
IUPAC Name |
benzyl N-[(2S)-1-chlorosulfonylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHFPICSMSDBCI-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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